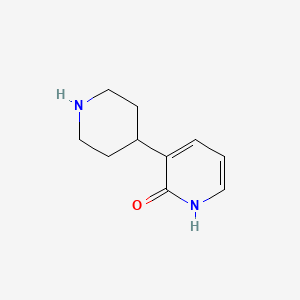

3-(piperidin-4-yl)-1H-pyridin-2-one

Description

3-(Piperidin-4-yl)-1H-pyridin-2-one is a bicyclic heterocyclic compound featuring a pyridin-2-one ring fused to a piperidine moiety at the 3-position. The pyridin-2-one scaffold is notable for its electron-deficient aromatic system, which facilitates hydrogen bonding and π-π interactions, making it a versatile pharmacophore in medicinal chemistry. The piperidin-4-yl group enhances structural rigidity and contributes to receptor binding, particularly in central nervous system (CNS) and antimicrobial targets .

Properties

Molecular Formula |

C10H14N2O |

|---|---|

Molecular Weight |

178.23 g/mol |

IUPAC Name |

3-piperidin-4-yl-1H-pyridin-2-one |

InChI |

InChI=1S/C10H14N2O/c13-10-9(2-1-5-12-10)8-3-6-11-7-4-8/h1-2,5,8,11H,3-4,6-7H2,(H,12,13) |

InChI Key |

HPVFPDXWHRGMIP-UHFFFAOYSA-N |

Canonical SMILES |

C1CNCCC1C2=CC=CNC2=O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(piperidin-4-yl)-1H-pyridin-2-one typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 4-piperidone with 2-chloropyridine in the presence of a base such as potassium carbonate. The reaction is usually carried out in a polar aprotic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the cyclization process.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow synthesis techniques to enhance yield and efficiency. The use of automated reactors and optimized reaction conditions can significantly reduce production costs and improve scalability.

Chemical Reactions Analysis

Types of Reactions

3-(piperidin-4-yl)-1H-pyridin-2-one undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide to introduce oxygen-containing functional groups.

Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride to convert the compound into its corresponding alcohol or amine derivatives.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Sodium hydride in DMF for nucleophilic substitution reactions.

Major Products

The major products formed from these reactions include oxidized derivatives, reduced alcohols or amines, and substituted pyridinone compounds.

Scientific Research Applications

3-(piperidin-4-yl)-1H-pyridin-2-one has a wide range of applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.

Biology: Investigated for its potential as a ligand in receptor binding studies.

Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

Industry: Utilized in the development of novel materials and catalysts.

Mechanism of Action

The mechanism of action of 3-(piperidin-4-yl)-1H-pyridin-2-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator, modulating the activity of these targets and influencing various biochemical pathways. Detailed studies on its binding affinity and interaction dynamics are essential to fully understand its mechanism of action.

Comparison with Similar Compounds

Key Data:

| Compound | Substituent | Melting Point (°C) | Yield (%) | Key Application |

|---|---|---|---|---|

| 73 | Biphenyl, phenylamino | 268–270 | 78 | Mechanical allodynia therapy |

| 74 | 3-Chlorophenyl | 275–277 | 82 | Mechanistic studies |

| 75 | 3-Acetylphenyl | 280–282 | 75 | Bioactivity screening |

These derivatives demonstrate that electron-withdrawing groups (e.g., Cl in 74) increase melting points, likely due to enhanced intermolecular interactions.

Piperidin-4-yl-Containing Heterocycles in Kinase Inhibitors

Crizotinib () incorporates a 1-(piperidin-4-yl)-1H-pyrazol-4-yl group, sharing the piperidin-4-yl motif with the target compound.

Key Data:

| Property | Crizotinib | This compound (Inferred) |

|---|---|---|

| Molecular Weight | 450 Da | ~250–300 Da (estimated) |

| Key Targets | ALK, MET, ROS1 kinases | Potential kinase or 5-HT receptor targets |

| Pharmacokinetic Profile | Oral bioavailability, hepatic metabolism | Likely similar metabolic pathways |

Crizotinib’s success underscores the role of piperidin-4-yl in enhancing selectivity for kinase binding pockets. However, the pyridin-2-one core in the target compound may alter solubility and binding kinetics compared to crizotinib’s pyrazole ring .

Piperidin-4-yl-Indole Derivatives in CNS Therapeutics

describes pyrido[1,2-c]pyrimidine derivatives with 3-(piperidin-4-yl)-1H-indole residues. These compounds exhibit high affinity for 5HT1A receptors and serotonin transporters (SERT), highlighting the piperidin-4-yl group’s role in CNS targeting.

Key Comparison:

| Compound Class | Target Affinity (5HT1A/SERT) | Structural Variation |

|---|---|---|

| Pyrido[1,2-c]pyrimidine | High (pre-/postsynaptic) | Piperidin-4-yl-indole pharmacophore |

| This compound | Potential affinity (inferred) | Pyridin-2-one core instead of indole |

Antimicrobial Piperidin-4-yl Derivatives

DMPI and CDFII () are piperidin-4-yl-containing indole derivatives that synergize with carbapenems against methicillin-resistant Staphylococcus aureus (MRSA).

Key Data:

| Compound | Structure | Synergistic Activity (MRSA) |

|---|---|---|

| DMPI | 3-{1-[(2,3-dimethylphenyl)methyl]piperidin-4-yl}-1-methyl-2-pyridin-4-yl-1H-indole | High (IC50 < 1 µM) |

| CDFII | 2-(2-Chlorophenyl)-3-[1-(2,3-dimethylbenzyl)piperidin-4-yl]-5-fluoro-1H-indole | Moderate (IC50 ~5 µM) |

The piperidin-4-yl group in these compounds enhances membrane penetration and target engagement.

Physicochemical and Pharmacokinetic Profiling

Predicted Collision Cross-Section (CCS) Analysis

provides CCS data for BMS-695735, a piperidin-4-yl-benzimidazole derivative:

| Adduct | m/z | Predicted CCS (Ų) |

|---|---|---|

| [M+H]+ | 512.23354 | 223.6 |

| [M+Na]+ | 534.21548 | 236.8 |

Comparatively, this compound is expected to have a lower molecular weight (~250–300 Da) and smaller CCS, suggesting improved blood-brain barrier penetration for CNS applications .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.